molecular formula C18H17N3O2 B14087478 5-(2-hydroxy-5-methylphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide

5-(2-hydroxy-5-methylphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14087478
M. Wt: 307.3 g/mol
InChI Key: PNDIEANAPHWDPC-UHFFFAOYSA-N
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Description

5-(2-hydroxy-5-methylphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide is an organic compound with a complex structure that includes a pyrazole ring, hydroxy and methyl groups, and a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxy-5-methylphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

    Introduction of the hydroxy and methyl groups: This step involves the selective functionalization of the aromatic ring, often through electrophilic aromatic substitution reactions.

    Formation of the carboxamide linkage: This is typically done by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxy-5-methylphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

5-(2-hydroxy-5-methylphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-hydroxy-5-methylphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-5-methylphenyl derivatives: Compounds with similar hydroxy and methyl substitutions on the aromatic ring.

    Pyrazole derivatives: Compounds with a pyrazole ring structure.

    Carboxamide derivatives: Compounds with a carboxamide linkage.

Uniqueness

5-(2-hydroxy-5-methylphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H17N3O2/c1-11-4-3-5-13(8-11)19-18(23)16-10-15(20-21-16)14-9-12(2)6-7-17(14)22/h3-10,22H,1-2H3,(H,19,23)(H,20,21)

InChI Key

PNDIEANAPHWDPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)C)O

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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